Introduction: The Architectural Significance of TPyP in Modern Chemistry
Introduction: The Architectural Significance of TPyP in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP)
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine, commonly abbreviated as TPyP or H₂TPyP, stands as a cornerstone synthetic porphyrin, distinguished by its robust aromatic macrocycle and four strategically positioned pyridyl groups at the meso positions.[1] This unique architecture, with a molecular formula of C₄₀H₂₆N₈ and a molecular weight of 618.69 g/mol , imparts a remarkable versatility that has propelled its use across diverse scientific fields.[2][3][4] The peripheral pyridyl moieties are not mere decorations; they are functional handles that govern the molecule's solubility, facilitate complex supramolecular assembly, and provide reactive sites for creating advanced materials.[5][6]
The core of TPyP is the porphine skeleton, a conjugated system responsible for its intense color and rich photophysical properties. The true value of TPyP, however, lies in the interplay between this core and its peripheral groups. The nitrogen atoms of the pyridyl rings can be protonated or coordinated to metal centers, while the central cavity can be metalated with a wide array of ions. This dual functionality allows for the rational design of catalysts, chemical sensors, photosensitizers for photodynamic therapy (PDT), and building blocks for metal-organic frameworks (MOFs).[2][6][7][8] This guide provides an in-depth exploration of the synthesis, fundamental chemical properties, and key applications of TPyP, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Synthesis and Purification
The synthesis of TPyP is a foundational procedure in many laboratories. The causality behind the chosen synthetic route—typically a variation of the Lindsey or Adler-Longo condensation—is driven by the need for reasonable yields and scalable production from commercially available precursors.
Synthetic Rationale and Mechanism
The most common approach involves the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde.[5] Propionic acid is often the solvent and catalyst of choice. It serves a dual purpose: its high boiling point allows the reaction to be conducted at reflux to overcome the activation energy of porphyrinogen formation, and its acidic nature catalyzes both the initial condensation and the subsequent oxidation of the porphyrinogen intermediate to the stable, aromatic porphyrin macrocycle. Air (oxygen) serves as the oxidant in this process.
Experimental Protocol: Synthesis of TPyP
This protocol is adapted from established literature procedures.[5]
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Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add 300 mL of propionic acid.
-
Addition of Aldehyde: To the stirring propionic acid, add 9.41 mL (100 mmol) of 4-pyridinecarboxaldehyde. Heat the mixture to reflux.
-
Addition of Pyrrole: In a separate beaker, dissolve 6.93 mL (100 mmol) of freshly distilled pyrrole in 100 mL of propionic acid.
-
Reaction: Add the pyrrole solution dropwise to the refluxing aldehyde mixture over a period of 30 minutes. The solution will progressively darken.
-
Reflux: Maintain the reaction at reflux for an additional 2 hours. During this time, the porphyrinogen intermediate forms and is oxidized by atmospheric oxygen to the desired porphyrin.
-
Isolation: Allow the reaction mixture to cool to room temperature. A dark purple precipitate will form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the crude solid by vacuum filtration and wash it sequentially with hot water and methanol to remove residual propionic acid and other impurities.
-
Drying: Dry the purple solid in a vacuum oven at 60 °C overnight.
Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials and polymeric side products. The choice of neutral alumina is key, as acidic or basic conditions can protonate or deprotonate the porphyrin, affecting its mobility.
-
Column Preparation: Prepare a chromatography column with neutral alumina (Grade I) using a chloroform/methanol (80:20 v/v) mixture as the eluent.[2][7]
-
Sample Loading: Dissolve the crude TPyP in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chloroform/methanol mixture. The main purple band corresponding to TPyP should move down the column.
-
Fraction Collection: Collect the purple fractions and combine them.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield a dark purple solid.
-
Recrystallization: For highest purity, recrystallize the product from a dichloromethane/methanol solvent system.[2][7]
-
Final Product: Collect the crystalline solid by filtration and dry under vacuum. The final product should be a purple to dark purple solid.[2][7]
PART 2: Core Physicochemical Properties
The utility of TPyP is rooted in its distinct structural, spectral, and electrochemical characteristics.
Structural and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₀H₂₆N₈ | [2] |
| Molecular Weight | 618.69 g/mol | [2] |
| Appearance | Purple to dark purple solid/powder | [2][7] |
| Solubility | Dichloromethane, Chloroform, Pyridine, Benzonitrile, Acetic Acid | [9] |
Spectroscopic Properties
The electronic absorption (UV-Vis) spectrum of TPyP is its defining characteristic, dominated by π-π* transitions within the aromatic macrocycle.
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Soret Band (or B band): An exceptionally intense absorption peak observed between 415-442 nm.[10] This band arises from a strongly allowed electronic transition (S₀ → S₂).[1]
-
Q-Bands: A series of four weaker absorption bands found in the 500-700 nm region. These correspond to quasi-allowed transitions (S₀ → S₁), with their structure providing insight into the symmetry of the molecule.[1][10]
Protonation of the inner nitrogen atoms or metalation of the porphyrin core significantly alters the electronic structure, typically causing a red-shift in both the Soret and Q-bands and reducing the number of Q-bands due to increased molecular symmetry.[8][11] TPyP also exhibits fluorescence, although its quantum yield can be influenced by factors such as solvent, protonation state, and coordination to other species.[12]
| Spectral Feature | Typical Wavelength (λ_max) | Description |
| Soret Band | ~420 nm | Intense S₀ → S₂ transition |
| Q-Band IV | ~515 nm | S₀ → S₁ vibronic transition |
| Q-Band III | ~550 nm | S₀ → S₁ vibronic transition |
| Q-Band II | ~590 nm | S₀ → S₁ vibronic transition |
| Q-Band I | ~647 nm | S₀ → S₁ vibronic transition |
Electrochemical Behavior
Cyclic voltammetry studies reveal that TPyP is electroactive. The free-base porphyrin typically shows two oxidation peaks and one reduction peak.[13] The insertion of a metal ion, such as Zn(II), alters this behavior, resulting in two oxidation and two reduction peaks.[13] This redox activity is central to its application in catalysis and sensing. Furthermore, TPyP can be electropolymerized to form conductive coatings with electrochromic properties, where the film changes color in response to an applied potential.[14][15]
PART 3: Reactivity and Advanced Applications
The true power of TPyP lies in its versatile reactivity, which enables a vast range of applications from medicine to materials science.
Reactivity: Protonation and Metalation
-
Protonation: The four peripheral pyridyl nitrogens and the two inner pyrrolic nitrogens are basic sites. In acidic media, these sites can be protonated. This process dramatically increases the water solubility of TPyP and modulates its electronic properties, which is a key strategy in the development of water-soluble photosensitizers and sensors.[8]
-
Metalation & Coordination: TPyP is an exceptional ligand. A metal ion can be inserted into the central N₄ cavity to form a stable metalloporphyrin.[6][13] Simultaneously, the pyridyl groups can coordinate to other metal centers. This bifunctionality allows for the construction of intricate supramolecular structures, including 2D coordination networks where TPyP complexes are linked by additional metal atoms.[6]
Application in Catalysis
TPyP and its metallated derivatives are widely used in the design of coordination catalysts.[2][7] The porphyrin macrocycle can stabilize various oxidation states of a central metal ion, while the large π-system can participate in electron transfer processes. These catalysts are employed in a range of organic transformations, including oxidations and reductions.[16]
Application in Chemical Sensing
The sensitivity of TPyP's spectroscopic and electrochemical properties to its local environment makes it an excellent platform for chemical sensors. For instance, TPyP functionalized onto graphene can act as a sensitive amperometric sensor for detecting trace amounts of nitroaromatic explosives. The sensing mechanism often relies on the analyte binding to the porphyrin core or its periphery, inducing a measurable change in absorbance, fluorescence, or redox potential.
Application in Photodynamic Therapy (PDT)
TPyP derivatives are potent photosensitizers for PDT, a minimally invasive cancer treatment.[17][18] The principle involves a photosensitizer that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which selectively destroy malignant cells.[18][19]
The cationic nature of quaternized TPyP derivatives (e.g., meso-tetra(N-methyl-4-pyridyl)porphine, TMPyP) enhances their water solubility and promotes interaction with negatively charged biological structures like DNA and mitochondrial membranes, making them effective PDT agents.[17][19][20] Metalation and other structural modifications can further tune the photophysical properties to optimize ROS generation and therapeutic efficacy.[8][21][22]
Application in Materials Science
-
Corrosion Inhibition: TPyP has demonstrated the ability to inhibit the corrosion of steel in acidic environments. It adsorbs onto the metal surface, forming a protective layer that can reduce the corrosion rate by over 50%.[23]
-
Hybrid Materials: TPyP can be entrapped within inorganic silica matrices using the sol-gel process.[24] These hybrid materials combine the optical and electronic properties of the porphyrin with the structural integrity of the silica, leading to applications in gas sensing and photonics.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. 5,10,15,20-TETRA(4-PYRIDYL)-21H,23H-PORPHINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 5,10,15,20-Tetra(4-pyridyl)porphyrin | C40H26N8 | CID 135411729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5,10,15,20-TETRA(4-PYRIDYL)-21H,23H-PORPHINE | 16834-13-2 [chemicalbook.com]
- 8. Simultaneous Protonation and Metalation of a Porphyrin Covalent Organic Framework Enhance Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. porphyrin-laboratories.com [porphyrin-laboratories.com]
- 10. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic Effects of Photoactivated 5,10,15,20-tetrakis(N-methylpyridinium-3-yl) Porphyrin on Healthy Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 20. porphyrin-laboratories.com [porphyrin-laboratories.com]
- 21. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, characterization, and photodynamic therapy activity of 5,10,15,20-Tetrakis(carboxyl)porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
